molecular formula C22H22N2O3 B2616669 (6-Ethoxy-4-morpholinoquinolin-3-yl)(phenyl)methanone CAS No. 902942-55-6

(6-Ethoxy-4-morpholinoquinolin-3-yl)(phenyl)methanone

Cat. No.: B2616669
CAS No.: 902942-55-6
M. Wt: 362.429
InChI Key: WBPODAUYHGRRKA-UHFFFAOYSA-N
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Description

(6-Ethoxy-4-morpholinoquinolin-3-yl)(phenyl)methanone is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes an ethoxy group, a morpholino group, and a phenyl group attached to a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Ethoxy-4-morpholinoquinolin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide and a base such as potassium carbonate.

    Attachment of the Morpholino Group: The morpholino group can be attached through a nucleophilic substitution reaction using morpholine and a suitable leaving group.

    Formation of the Methanone Linkage: The final step involves the formation of the methanone linkage by reacting the quinoline derivative with benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to a tetrahydroquinoline derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed:

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry: (6-Ethoxy-4-morpholinoquinolin-3-yl)(phenyl)methanone is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound is investigated for its potential as a pharmacophore. It serves as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is studied for its activity against various diseases, including cancer, infectious diseases, and neurological disorders.

Industry: In the industrial sector, this compound is used in the development of advanced materials. Its properties make it suitable for applications in electronics, photonics, and materials science.

Mechanism of Action

The mechanism of action of (6-Ethoxy-4-morpholinoquinolin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    (6-Methoxy-4-morpholinoquinolin-3-yl)(phenyl)methanone: Similar structure but with a methoxy group instead of an ethoxy group.

    (6-Ethoxy-4-piperidinoquinolin-3-yl)(phenyl)methanone: Similar structure but with a piperidino group instead of a morpholino group.

    (6-Ethoxy-4-morpholinoquinolin-3-yl)(methyl)methanone: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness: (6-Ethoxy-4-morpholinoquinolin-3-yl)(phenyl)methanone is unique due to the combination of its ethoxy, morpholino, and phenyl groups attached to the quinoline core This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds

Properties

IUPAC Name

(6-ethoxy-4-morpholin-4-ylquinolin-3-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-2-27-17-8-9-20-18(14-17)21(24-10-12-26-13-11-24)19(15-23-20)22(25)16-6-4-3-5-7-16/h3-9,14-15H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPODAUYHGRRKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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